molecular formula C14H16F3N3 B11770311 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B11770311
M. Wt: 283.29 g/mol
InChI Key: UCMSHFFEOPNSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a novel chemical entity designed for research purposes, featuring a benzimidazole core scaffold that is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities . This compound is specifically substituted with a piperidin-4-yl group at the 1-position and a trifluoromethyl group at the 5-position of the benzimidazole ring. The piperidine moiety is a common pharmacophore found in bioactive molecules that can contribute to interactions with neurological and inflammatory targets . The incorporation of the trifluoromethyl group is a strategic modification known to enhance key properties in drug discovery, such as improving metabolic stability, membrane permeability, and binding affinity through its electron-withdrawing and lipophilic characteristics . Benzimidazole derivatives bearing a 2-methyl and 1-piperidin-4-yl substitution pattern have been identified in scientific literature as potential anti-inflammatory agents, demonstrating inhibitory activity on the production of pro-inflammatory mediators like NO and TNF-α in cellular models . The structural features of this compound make it a valuable scaffold for researchers investigating new therapeutic agents for neurological disorders, inflammatory conditions, and pain management, particularly in the development of receptor antagonists . This product is intended for research and development applications in a controlled laboratory environment only. It is not for human or veterinary diagnostic or therapeutic uses, or for any form of personal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16F3N3

Molecular Weight

283.29 g/mol

IUPAC Name

2-methyl-1-piperidin-4-yl-5-(trifluoromethyl)benzimidazole

InChI

InChI=1S/C14H16F3N3/c1-9-19-12-8-10(14(15,16)17)2-3-13(12)20(9)11-4-6-18-7-5-11/h2-3,8,11,18H,4-7H2,1H3

InChI Key

UCMSHFFEOPNSNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCNCC3)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Benzimidazole Formation

The benzimidazole scaffold is typically constructed via condensation of o-phenylenediamine derivatives with carbonyl-containing precursors. For 5-trifluoromethyl-substituted analogs, 4-trifluoromethyl-1,2-phenylenediamine serves as the primary starting material. In a representative protocol, this diamine reacts with acetic acid under reflux conditions to form the 2-methyl-benzimidazole core. The trifluoromethyl group’s electron-withdrawing nature necessitates controlled reaction temperatures (80–100°C) to prevent decomposition, achieving yields of 68–72% .

Table 1: Benzimidazole Core Synthesis

Starting MaterialCarbonyl SourceConditionsYield (%)
4-Trifluoromethyl-1,2-PDAAcetic acidReflux, 12 hr72
4-Chloro-1,2-PDATrifluoroacetic anhydride100°C, 8 hr65

Introduction of the Piperidin-4-yl Group

Functionalization at the N1 position of the benzimidazole core with piperidin-4-yl is achieved through nucleophilic substitution or palladium-catalyzed coupling. A patented method employs 4-bromopiperidine in the presence of cesium carbonate and a palladium catalyst (e.g., Pd(OAc)₂) to facilitate Buchwald-Hartwig amination. This step requires anhydrous dimethylformamide (DMF) at 110°C for 24 hours, yielding 58–63% of the coupled product . Alternative approaches use reductive amination with piperidin-4-one and sodium triacetoxyborohydride (STAB) in dichloromethane, achieving higher yields (75–80%) but requiring rigorous exclusion of moisture .

Table 2: Piperidine Substitution Strategies

MethodReagents/CatalystsConditionsYield (%)
Buchwald-HartwigPd(OAc)₂, Cs₂CO₃DMF, 110°C, 24 hr63
Reductive AminationPiperidin-4-one, STABDCM, RT, 12 hr80

Optimization of Trifluoromethyl Group Stability

The trifluoromethyl group’s sensitivity to strong bases and nucleophiles necessitates protective strategies during later synthetic stages. In one protocol, the benzimidazole nitrogen is temporarily protected with a tert-butoxycarbonyl (Boc) group before piperidine coupling. Deprotection with hydrochloric acid (4M in dioxane) restores the free amine without compromising the trifluoromethyl moiety, as confirmed by ¹⁹F NMR .

Final Product Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (0.1% TFA) ensures >95% purity. Structural validation employs:

  • ¹H/¹³C NMR : Distinct signals for the methyl (δ 2.45 ppm) and piperidine protons (δ 3.10–3.30 ppm).

  • HRMS : Calculated for C₁₄H₁₆F₃N₃ [M+H]⁺: 284.1372; Found: 284.1375 .

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

  • Residence Time : 30 minutes for condensation steps.

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ for amination.

  • Solvent Recovery : Distillation-based recycling of DMF and DCM, achieving 85% solvent reuse .

Table 3: Scale-Up Performance Metrics

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Overall Yield62%58%
Purity (HPLC)96%94%
Process Time72 hr48 hr

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing alkylation at the benzimidazole C3 position is minimized using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).

  • Moisture Sensitivity : STAB-mediated reactions are conducted under nitrogen atmosphere with molecular sieves (4Å).

  • Catalyst Deactivation : Pd catalysts are stabilized with tri-o-tolylphosphine (P(o-Tol)₃) to prevent aggregation .

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective modifications at three reactive sites:

  • Benzimidazole N-H :

    • Alkylation : Reacts with alkyl halides (e.g., CH₃I, C₂H₅Br) under basic conditions (NaH/THF) to form N-alkylated derivatives.

    • Example :

      2-Methyl-1-(piperidin-4-yl)-5-(CF₃)-1H-benzimidazole+C₂H₅BrNaH, THFN-Ethyl derivative (83% yield)\text{2-Methyl-1-(piperidin-4-yl)-5-(CF₃)-1H-benzimidazole} + \text{C₂H₅Br} \xrightarrow{\text{NaH, THF}} \text{N-Ethyl derivative (83\% yield)}
  • Piperidine Nitrogen :

    • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane.

    • Sulfonylation : Reacts with sulfonyl chlorides (e.g., TsCl) to yield sulfonamide analogs.

  • Trifluoromethyl Group :

    • Nucleophilic substitution : The CF₃ group stabilizes adjacent positions for halogenation (e.g., bromination at C4/C6 using NBS) .

Catalytic Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction TypeCatalytic SystemProductsYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at C4/C665–72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Arylated piperidine analogs58–64%

These reactions enable structural diversification for structure-activity relationship (SAR) studies .

Acid/Base-Mediated Reactions

  • Protonation : The piperidine nitrogen (pKa ~10.2) undergoes protonation in acidic media (e.g., HCl/MeOH), enhancing water solubility.

  • Deprotonation : Treatment with strong bases (e.g., LDA) generates a reactive amide intermediate for further functionalization.

Oxidation/Reduction

ProcessReagentsOutcome
OxidationmCPBA, CH₂Cl₂, 0°CEpoxidation of piperidine ring
ReductionH₂, Pd/C, EtOH, 50 psiSaturation of benzimidazole ring

Oxidation of the piperidine ring generates epoxide intermediates for ring-expansion reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The structural similarities between 2-methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole and other known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, studies have shown that modifications in the imidazole ring can enhance cytotoxicity against colorectal carcinoma cells, indicating that this compound might also possess similar activity .

Antimicrobial Properties

Benzimidazole derivatives are known for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound's structure allows for effective binding to bacterial enzymes or receptors, potentially inhibiting bacterial growth. Preliminary studies have demonstrated promising results in inhibiting microbial strains, warranting further investigation into its use as an antimicrobial agent .

Anti-inflammatory Effects

Compounds containing benzimidazole rings have been reported to exhibit anti-inflammatory properties. The presence of the piperidine moiety may contribute to this effect by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines. Experimental models have shown that certain derivatives can reduce inflammation markers, suggesting therapeutic potential for conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of synthesized benzimidazole derivatives, including variations of this compound against human cancer cell lines (e.g., HCT116). Results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Antimicrobial Screening

In another study, the antimicrobial effectiveness of various benzimidazole derivatives was assessed against common pathogens. The results showed that certain derivatives exhibited MIC values comparable to established antibiotics, indicating potential for development as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The piperidinyl moiety contributes to the compound’s overall stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Differences
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Physical State Reference
Target Compound C₁₄H₁₆F₃N₃ 283.29 2-Me, 5-CF₃, 1-(piperidin-4-yl) Solid
14d (Benzoimidazole-4,7-dione derivative) C₁₉H₁₄ClF₄N₄O₃ 463.80 4,7-dione, 6-Cl, 5-(4-F-benzoyl-piperidinyl) Red-purple powder
11d (Anticancer derivative) C₂₈H₃₀N₆O₃ 498.58 5-(4-propylpiperazinyl), 2′-(3,4,5-trimethoxyphenyl) Solid (250–252°C)
Mavatrep (TRPV1 antagonist) C₂₄H₂₀F₆N₄O 494.44 2-CF₃, 5-phenylvinyl tail Not reported
5a (Antifungal agent) C₁₅H₁₅N₂ 235.30 1-(3-methylbenzyl), 2-Me Solid

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the target compound and mavatrep enhances metabolic stability and binding affinity, a common strategy in drug design.
  • Piperidine/Piperazine Modifications : Derivatives like 14d and 11d incorporate piperidine or piperazine rings with acyl or aryl substitutions, increasing molecular weight and altering solubility.
  • Biological Activity Correlation : The antifungal compound 5a lacks the piperidine and CF₃ groups, highlighting how structural simplicity can retain efficacy against pathogens.

Key Observations :

  • Yield Variability : Complex modifications (e.g., acylation in 14d ) often result in moderate yields (43–77%), while simpler derivatives (e.g., 5a ) may have higher yields.
  • Purification: Most compounds are purified via silica gel chromatography with methanol/dichloromethane gradients, a standard approach for benzimidazole derivatives .

Key Observations :

  • Role of Substituents : The trifluoromethyl group in mavatrep and the target compound may improve CNS penetration or target affinity.
  • Piperidine Flexibility : Anti-inflammatory derivatives (e.g., compound 5 in ) use the piperidine ring for receptor interaction, suggesting the target compound’s piperidinyl group could be optimized for similar applications.

Biological Activity

2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological evaluations of this compound, highlighting its applications in medicinal chemistry.

Synthesis

The synthesis of this compound involves a multi-step process. Key steps include the formation of the benzo[d]imidazole core and the introduction of the piperidine and trifluoromethyl groups. The compound can be synthesized through various methods, including condensation reactions and cyclization techniques.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[d]imidazole, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some related compounds ranged from 2.43 to 14.65 μM, indicating potent growth inhibition .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promising anti-inflammatory effects. A related study reported that certain benzo[d]imidazole derivatives inhibited nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with one derivative demonstrating an IC50 of 0.86 μM for NO production . This suggests that compounds like this compound could serve as effective anti-inflammatory agents.

Molecular Modeling Studies

Molecular modeling studies have provided insights into the binding interactions of this compound with biological targets. These studies suggest that the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression and inflammation.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Anticancer Activity : A series of benzo[d]imidazole derivatives were tested against various cancer cell lines, revealing that modifications on the piperidine ring significantly influenced their cytotoxicity .
  • Evaluation of Anti-inflammatory Effects : In vivo studies demonstrated that certain benzo[d]imidazole derivatives exhibited superior anti-inflammatory activity compared to standard treatments like ibuprofen .

Data Summary Table

Activity Cell Line/Model IC50 Value (μM) Reference
AnticancerMDA-MB-2312.43 - 7.84
HepG24.98 - 14.65
Anti-inflammatoryRAW 264.7 macrophagesNO: 0.86
TNF-α: 1.87

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole?

  • Methodological Answer : The synthesis often involves multi-step reactions, including cyclocondensation of o-phenylenediamine derivatives with substituted aldehydes or ketones. For example, click chemistry approaches using copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce piperidinyl or trifluoromethyl groups regioselectively . Nano-SiO₂ catalysts have also been employed to enhance reaction efficiency and yield in benzimidazole synthesis, particularly under solvent-free conditions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and confirm aromatic/heterocyclic frameworks. For example, distinct peaks for the piperidinyl proton environments (δ ~2.5–3.5 ppm) and trifluoromethyl groups (δ ~110–120 ppm in ¹³C NMR) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for trifluoromethyl-containing ions .
  • Elemental Analysis : Confirms purity by matching experimental and theoretical C/H/N content .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound's bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies are essential. For example:

  • Piperidinyl Substitution : The piperidinyl group at position 1 enhances binding to targets like TRPV1 receptors by providing conformational flexibility and hydrogen-bonding potential .
  • Trifluoromethyl Position : At position 5, the electron-withdrawing CF₃ group stabilizes the aromatic ring and improves metabolic stability, as seen in antihypertensive benzo[d]imidazoles .
  • Methyl Group at Position 2 : Reduces steric hindrance, optimizing interactions with hydrophobic pockets in enzyme active sites (e.g., MtbFtsZ inhibitors) .
    • Data Table :
Substituent PositionBioactivity ImpactReference
1-(Piperidin-4-yl)Enhanced TRPV1 binding (IC₅₀ = 4.6 nM)
5-(Trifluoromethyl)Improved metabolic stability in SHR models
2-MethylReduced steric hindrance in MtbFtsZ inhibition

Q. What in vivo models are suitable for evaluating the compound's therapeutic potential?

  • Methodological Answer :

  • TRPV1 Antagonism : The complete Freund’s adjuvant (CFA)-induced thermal hypersensitivity model in rodents evaluates analgesic efficacy. For example, ED₈₀ values of 7.8 mg/kg (plasma level: 270.8 ng/mL) were reported for related TRPV1 antagonists .
  • Antihypertensive Activity : Spontaneously hypertensive rats (SHR) treated via the tail-cuff method show dose-dependent blood pressure reduction, with EC₅₀ values calculated from dose-response curves .

Q. How can researchers resolve contradictions in structure-activity data across studies?

  • Methodological Answer :

  • Systematic SAR Screening : Test derivatives with incremental substituent changes (e.g., halogenation, alkyl chain length) under standardized assay conditions. For example, bromine at position 5 in benzo[d]imidazoles increased MtbFtsZ inhibition by 40% compared to methyl groups .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify steric/electronic mismatches between substituents and target binding pockets. A study showed that trifluoromethyl groups improve TRPV1 binding affinity by 10-fold over nitro substituents .

Q. What formulation strategies enhance the compound's stability and bioavailability?

  • Methodological Answer :

  • Salt Formation : Co-crystallization with surfactants (e.g., sodium lauryl sulfate) improves solubility. For example, benzimidazolyl pyridyl ether salts in patent applications showed enhanced thermal stability (decomposition point >200°C) .
  • Lipid Nanoparticles (LNPs) : Encapsulation in LNPs with PEGylated lipids increases plasma half-life by reducing renal clearance, as demonstrated for similar imidazole derivatives .

Data Contradiction Analysis

  • Example : Conflicting reports on the antimicrobial efficacy of 5-(trifluoromethyl)-substituted benzimidazoles may arise from assay variability (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (CLSI guidelines) and using clinical isolates (e.g., S. aureus ATCC 25923) can mitigate discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.